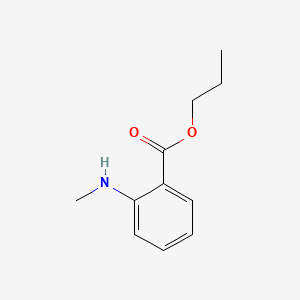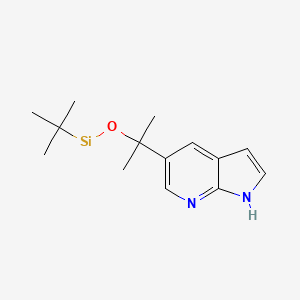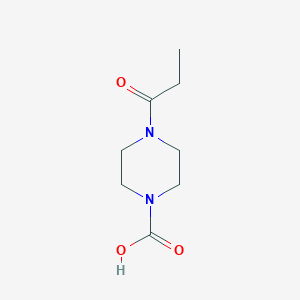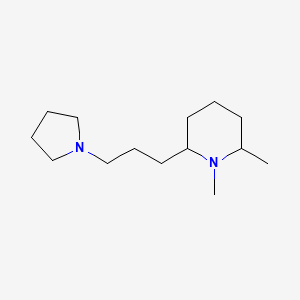
Benzoic acid, 2-(methylamino)-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(methylamino)-, propyl ester, also known as n-Propyl N-methyl anthranilate or Propyl N-methyl anthranylate, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a methylamino group and a propyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(methylamino)-, propyl ester typically involves the esterification of benzoic acid derivatives with propanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(methylamino)-, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the methylamino group under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(methylamino)-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(methylamino)-, propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-(methylamino)-, methyl ester: Similar structure but with a methyl ester group instead of a propyl ester group.
Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester: Similar structure but with a 2-methylpropyl ester group.
Benzoic acid, 2-methylpropyl ester: Lacks the methylamino group.
Uniqueness
Benzoic acid, 2-(methylamino)-, propyl ester is unique due to the presence of both a methylamino group and a propyl ester group, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
55320-72-4 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
propyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
FRPUEBLBJZHNFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=CC=C1NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)



![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)


